molecular formula C24H18O3 B14754283 2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione CAS No. 1785-94-0

2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14754283
CAS No.: 1785-94-0
M. Wt: 354.4 g/mol
InChI Key: WNIBTFFJLQCXLM-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is a complex organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an indene core substituted with a 3-oxo-1,3-diphenylpropyl group. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione typically involves the condensation of indene-1,3-dione with 1,3-diphenylpropan-1-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. The final product is purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-1,3-diphenylpropyl)malonic acid diethyl ester
  • 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone

Uniqueness

2-(3-Oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

1785-94-0

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione

InChI

InChI=1S/C24H18O3/c25-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)22-23(26)18-13-7-8-14-19(18)24(22)27/h1-14,20,22H,15H2

InChI Key

WNIBTFFJLQCXLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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